molecular formula C14H13N5S B12146542 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12146542
M. Wt: 283.35 g/mol
InChI Key: FBIBMMSHUYWFAU-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of benzyl mercaptan with a pyridine-substituted triazole precursor. . The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Various alkylating agents or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the benzyl moiety .

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of both benzylsulfanyl and pyridine groups, which enhance its ability to interact with a wide range of biological targets and metal ions. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

3-benzylsulfanyl-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H13N5S/c15-19-13(12-8-4-5-9-16-12)17-18-14(19)20-10-11-6-2-1-3-7-11/h1-9H,10,15H2

InChI Key

FBIBMMSHUYWFAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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